N-(4-methoxyphenyl)-3,5-dinitrobenzamide
Description
N-(4-Methoxyphenyl)-3,5-dinitrobenzamide is a benzamide derivative characterized by a 3,5-dinitro-substituted benzene core linked to a 4-methoxyphenyl group via an amide bond. This compound belongs to a broader class of dinitrobenzamides, which are studied for their diverse pharmacological properties, including antitubercular, antimicrobial, and anticancer activities.
Properties
Molecular Formula |
C14H11N3O6 |
|---|---|
Molecular Weight |
317.25 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C14H11N3O6/c1-23-13-4-2-10(3-5-13)15-14(18)9-6-11(16(19)20)8-12(7-9)17(21)22/h2-8H,1H3,(H,15,18) |
InChI Key |
MIOZEVVUBICFAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-3,5-dinitrobenzamide typically involves a multi-step process. One common method starts with the nitration of 4-methoxyaniline to introduce nitro groups at the 3 and 5 positions. This is followed by the acylation of the resulting dinitroaniline with benzoyl chloride under basic conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Oxidation: Potassium permanganate in acidic conditions.
Major Products
Reduction: 3,5-diaminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: 4-methoxybenzoic acid.
Scientific Research Applications
N-(4-methoxyphenyl)-3,5-dinitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its ability to inhibit specific enzymes and pathways involved in disease progression.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The nitro groups play a crucial role in its reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The activity of N-(4-methoxyphenyl)-3,5-dinitrobenzamide can be contextualized by comparing it to analogs with variations in substituents, linker groups, or biological targets. Below is a detailed analysis:
Antitubercular Dinitrobenzamides
Key analogs with demonstrated activity against Mycobacterium tuberculosis include:
Key Findings :
- DNB1 and DNB2 exhibit potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) M. tuberculosis strains, attributed to the 3,5-dinitro motif and optimized lipophilicity from their linkers .
- N-(5-Chloropentyl)-3,5-dinitrobenzamide and its azido analog show superior intracellular activity, likely due to enhanced membrane permeability .
Anticancer and Antimicrobial Derivatives
Key Findings :
- The cyclooctyl derivative demonstrates dual anticancer and antimicrobial activity, with exceptional potency against HeLa cells (IC50 = 10 nM) and Candida albicans (MIC = 16 µg/mL) .
- Hydrazide derivatives (e.g., chlorophenyl-substituted analogs) show structural diversity but require further biological evaluation .
Pharmacological and Mechanistic Insights
- Antitubercular Mechanism : Dinitrobenzamides inhibit M. tuberculosis growth by targeting decaprenyl-phosphoribose 2′-epimerase (DprE1), a critical enzyme in cell wall biosynthesis .
- Anticancer Activity: N-(4-Aminocyclooctyl)-3,5-dinitrobenzamide induces apoptosis in cancer cells via mitochondrial pathway disruption .
- Structure-Activity Relationships (SAR) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
